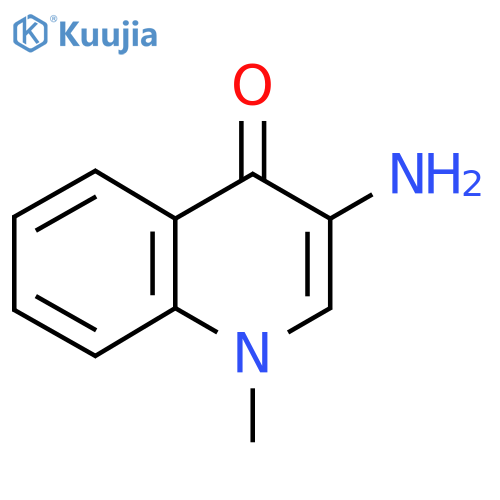Cas no 24220-90-4 (3-Amino-1-methylquinolin-4(1H)-one)

24220-90-4 structure
商品名:3-Amino-1-methylquinolin-4(1H)-one
CAS番号:24220-90-4
MF:C10H10N2O
メガワット:174.199202060699
CID:4822260
3-Amino-1-methylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-methylquinolin-4(1H)-one
- 3-amino-1-methylquinolin-4-one
-
- インチ: 1S/C10H10N2O/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,11H2,1H3
- InChIKey: QZCPBAOSWIHOIW-UHFFFAOYSA-N
- ほほえんだ: O=C1C(=CN(C)C2C=CC=CC=21)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 260
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.3
3-Amino-1-methylquinolin-4(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7431214-0.25g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 0.25g |
$623.0 | 2023-05-24 | |
| Enamine | EN300-7431214-5.0g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 5g |
$3645.0 | 2023-05-24 | |
| Alichem | A189005775-1g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 97% | 1g |
$690.84 | 2023-09-02 | |
| Enamine | EN300-7431214-0.05g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 0.05g |
$293.0 | 2023-05-24 | |
| Enamine | EN300-7431214-1.0g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 1g |
$1256.0 | 2023-05-24 | |
| Enamine | EN300-7431214-0.1g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 0.1g |
$437.0 | 2023-05-24 | |
| 1PlusChem | 1P01K1VG-10g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 10g |
$6743.00 | 2024-05-21 | |
| Aaron | AR01K23S-1g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 1g |
$1752.00 | 2025-02-14 | |
| 1PlusChem | 1P01K1VG-1g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 1g |
$1615.00 | 2024-05-21 | |
| Aaron | AR01K23S-10g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 10g |
$7457.00 | 2023-12-15 |
3-Amino-1-methylquinolin-4(1H)-one 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
24220-90-4 (3-Amino-1-methylquinolin-4(1H)-one) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
